

physicochemical properties of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-nitrobenzoic acid

Cat. No.: B1397733

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromofluoronitrobenzoic Acids

Senior Application Scientist Note: Comprehensive searches for publicly available physicochemical data on the specific isomer **2-Bromo-6-fluoro-3-nitrobenzoic acid** did not yield a specific CAS number or a substantive dataset. This is common for novel or less-commercialized chemical entities.

However, a closely related isomer, 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS No. 881415-27-6), has documented properties and serves as an excellent, structurally relevant analogue for this guide. The methodologies, analytical principles, and the influence of the constituent functional groups discussed herein are directly applicable to the characterization of **2-Bromo-6-fluoro-3-nitrobenzoic acid**. This guide will proceed using data for this representative isomer to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Synthetic Potential

2-Bromo-3-fluoro-6-nitrobenzoic acid belongs to a class of poly-substituted aromatic carboxylic acids. The unique arrangement of electron-withdrawing groups (nitro, fluoro, bromo) and a carboxylic acid moiety on a benzene ring makes it a highly valuable intermediate in medicinal chemistry and organic synthesis. The bromine atom provides a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the fluoro-substituent can enhance metabolic stability and binding affinity in drug candidates.

A thorough understanding of its physicochemical properties is paramount for its effective use. These properties govern everything from reaction kinetics and purification strategies to, in a pharmaceutical context, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivative compounds.

Core Physicochemical Data (CAS: 881415-27-6)

The fundamental identifiers and physical properties of 2-Bromo-3-fluoro-6-nitrobenzoic acid are summarized below.

Property	Value	Source(s)
CAS Number	881415-27-6	[1]
Molecular Formula	C ₇ H ₃ BrFNO ₄	[2]
Molecular Weight	264.01 g/mol	[2]
Storage	Sealed in dry, Room Temperature	[2]
SMILES String	C1=CC(=C(C(=C1--INVALID-LINK--[O-])C(=O)O)Br)F	[2]

Acidity and Solubility: The Keys to Behavior in Solution

Acidity (pKa)

The pKa is a critical determinant of a molecule's ionization state at a given pH. For a carboxylic acid, the electron-withdrawing nature of the bromo, fluoro, and nitro substituents significantly increases acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This is because these groups stabilize the negative charge of the conjugate base (carboxylate anion) through inductive effects.

While the experimental pKa for this specific isomer is not published in the available literature, it can be reliably determined using potentiometric titration.[\[3\]](#) It can also be estimated using computational methods like Density Functional Theory (DFT) or Quantitative Structure-Property

Relationship (QSPR) models, which have shown good correlation for substituted benzoic acids. [4][5]

Solubility

Solubility dictates how a compound can be formulated for assays, in vivo studies, and chemical reactions.[6] As a polar, acidic molecule, 2-Bromo-3-fluoro-6-nitrobenzoic acid is expected to exhibit poor solubility in non-polar organic solvents but increased solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. The solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the neutral carboxylic acid is converted to the more soluble carboxylate salt.

Spectroscopic Characterization

Spectroscopic data provides the structural fingerprint of the molecule, essential for identity confirmation and quality control. While specific spectra for this compound must be acquired experimentally, representative data can be found from suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm). These signals would correspond to the two protons on the aromatic ring. Their chemical shifts and coupling patterns would be influenced by the adjacent substituents.
- ^{13}C NMR: The spectrum would display seven signals: six for the aromatic carbons and one for the carboxyl carbon (~165-170 ppm). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

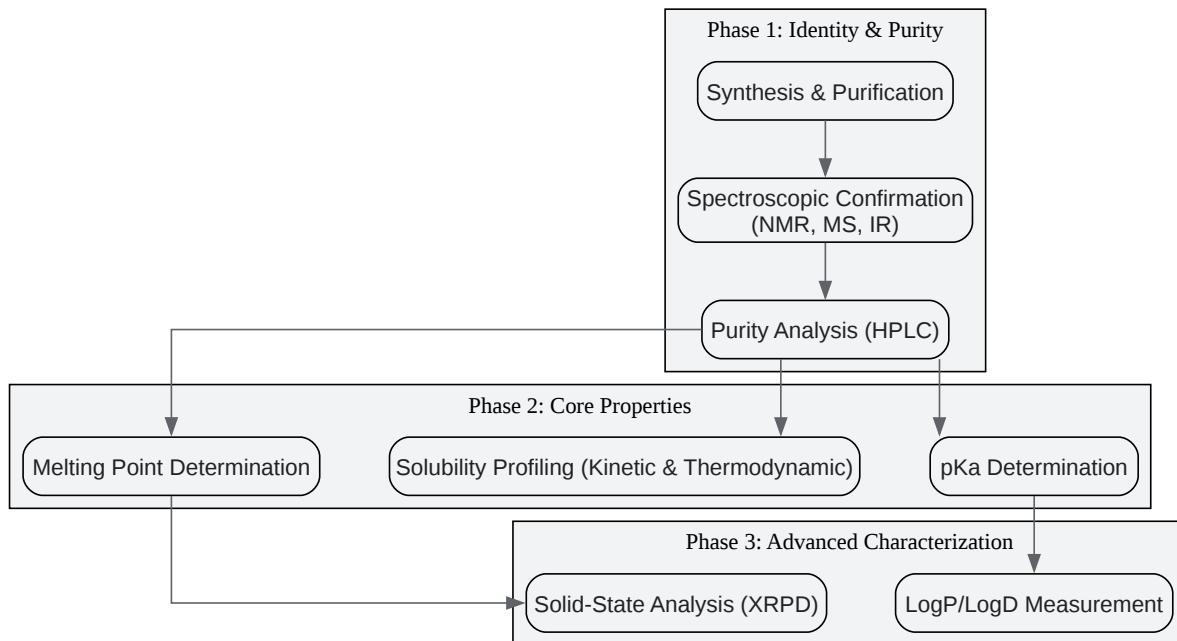
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- O-H Stretch: A broad absorption is expected in the 2500-3300 cm^{-1} region, characteristic of the carboxylic acid hydroxyl group.

- C=O Stretch: A strong, sharp absorption around $1700\text{-}1730\text{ cm}^{-1}$ corresponds to the carbonyl of the carboxylic acid.
- NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch ($\sim 1520\text{-}1560\text{ cm}^{-1}$) and a symmetric stretch ($\sim 1345\text{-}1385\text{ cm}^{-1}$).
- C-Br/C-F Stretches: Absorptions corresponding to the carbon-halogen bonds would be found in the fingerprint region ($<1200\text{ cm}^{-1}$).

Mass Spectrometry (MS)


Mass spectrometry confirms the molecular weight and can provide fragmentation information. For this compound, a high-resolution mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.

Experimental Protocols & Methodologies

The following sections detail standardized, self-validating protocols for determining the key physicochemical properties discussed.

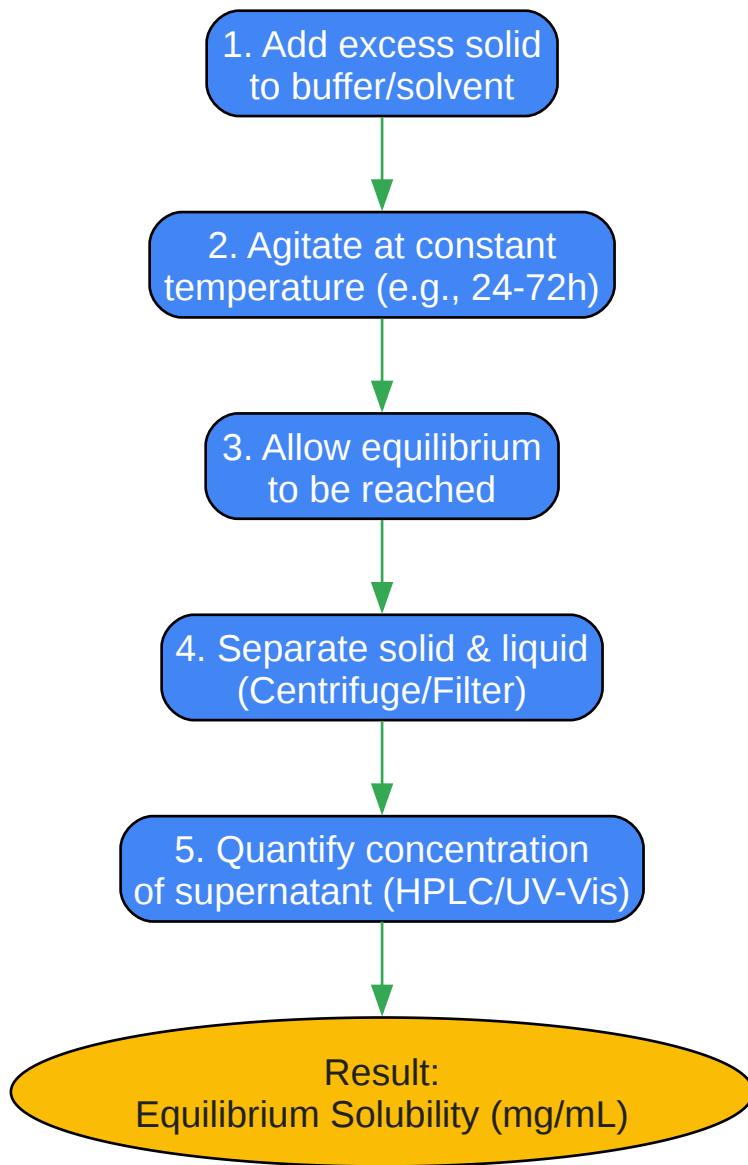
Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity follows a logical progression from basic identity confirmation to more complex property analysis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for physicochemical characterization.

Protocol: Melting Point Determination


Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a modern digital apparatus, which provides controlled heating and precise temperature measurement.

Methodology:

- Sample Preparation: Ensure the compound is finely powdered and completely dry.[10] Load a small amount (2-3 mm column) into a capillary tube sealed at one end.[11]
- Instrument Calibration: Calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the trustworthiness of the instrument's temperature reading.
- Rapid Range Finding: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the instrument to cool significantly before the next step.
- Accurate Determination: Insert a new sample. Set the starting temperature to ~20 °C below the approximate melting point found in step 3. Set the heating ramp rate to a slow 1-2 °C/minute.[10]
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility, which represents the true maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[13] It is considered the "gold standard" for solubility measurement and is critical for pre-formulation development.[14]

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility method.

Methodology:

- Preparation: Add an excess amount of the solid compound to a series of vials containing the test solvent (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end is crucial for ensuring saturation.
- Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure

equilibrium is reached.

- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
- Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.
- Validation: The presence of remaining solid in the vial validates that equilibrium was achieved at saturation.

Safety & Handling

Based on data for structurally similar compounds, 2-Bromo-3-fluoro-6-nitrobenzoic acid should be handled with appropriate care.

- Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[\[2\]](#)
- Precautions: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[\[15\]](#)[\[16\]](#) Wash hands thoroughly after handling.[\[17\]](#)

Conclusion

2-Bromo-3-fluoro-6-nitrobenzoic acid is a synthetically versatile building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility profile, and structural features, confirmable by spectroscopy, are the foundational data points required by any researcher in organic synthesis or drug discovery. The protocols and principles outlined in this guide provide a validated framework for the empirical determination of these critical parameters, ensuring that subsequent research and development efforts are built on a foundation of scientific integrity and technical accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-bromo-3-fluoro-6-nitrobenzoic acid | 881415-27-6 [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. 881415-27-6|2-Bromo-3-fluoro-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 8. 2-bromo-3-fluoro-6-nitrobenzoic acid(881415-27-6) 1H NMR spectrum [chemicalbook.com]
- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Bromo-6-fluoro-3-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1397733#physicochemical-properties-of-2-bromo-6-fluoro-3-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com